molecular formula C13H18O3 B1271320 2,4-Dipropoxybenzaldehyde CAS No. 156744-09-1

2,4-Dipropoxybenzaldehyde

Cat. No.: B1271320
CAS No.: 156744-09-1
M. Wt: 222.28 g/mol
InChI Key: MVOWILXGBBQBMR-UHFFFAOYSA-N
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Description

2,4-Dipropoxybenzaldehyde is an organic compound with the molecular formula C13H18O3. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by propoxy groups at the 2 and 4 positions. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dipropoxybenzaldehyde can be synthesized through the formylation of dialkoxybenzenes. One common method involves the alkylation of dihydroxybenzaldehydes with alkyl bromides or iodides . The reaction typically uses hexamethylenetetramine (HMTA) as a formylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dipropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.

Major Products:

    Oxidation: 2,4-Dipropoxybenzoic acid.

    Reduction: 2,4-Dipropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

2,4-Dipropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dipropoxybenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The propoxy groups influence its reactivity and solubility, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 2,4-Dipropoxybenzaldehyde is unique due to the presence of propoxy groups, which provide different steric and electronic effects compared to methoxy or hydroxyl groups. This uniqueness makes it suitable for specific synthetic applications where these effects are desirable.

Properties

IUPAC Name

2,4-dipropoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOWILXGBBQBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368484
Record name 2,4-Dipropoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156744-09-1
Record name 2,4-Dipropoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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